molecular formula C10H7Cl2F2N3O B178622 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one CAS No. 111992-16-6

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Cat. No. B178622
M. Wt: 294.08 g/mol
InChI Key: XNMSYRWOPSLMRJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, also known as Diflumidone, is a fungicide that has been widely used in agriculture to control fungal diseases in crops. It is a member of the triazolone family of fungicides that has been developed to provide effective control of a broad range of plant pathogens.

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds derived from 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one have been synthesized for various biological applications. For instance, the synthesis and biological activity of Schiff Base Sulfur Ether Derivatives containing 1,2,4-Triazole units were studied, showing significant antifungal activity against P. cubensis (Yu-gu, 2015).

Structural Characterization and Synthesis Methods

  • Research has been conducted on the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, derived from 1H-1,2,4-triazol, which was synthesized through various chemical reactions including condensation, chlorination, and esterification (Shuang-hu, 2014).

Applications in Corrosion Inhibition

  • The efficiency of certain triazole derivatives, including those related to 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, has been explored in the context of corrosion inhibition. Studies have demonstrated these compounds' effectiveness in protecting mild steel in acidic media, suggesting their potential application in corrosion prevention (Lagrenée et al., 2002).

Antimicrobial Properties

  • Derivatives of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against various microorganisms, indicating their potential use in antimicrobial applications (Bektaş et al., 2007).

Crystallography and Molecular Structure

  • Studies in crystallography have detailed the crystal structures and intermolecular interactions of novel antioxidant compounds derived from 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, offering insights into their molecular structure and potential applications in various fields (Karayel et al., 2015).

Extraction Applications

  • The compound has been utilized in the extraction of hydrochloric and nitric acid, demonstrating its potential in industrial applications related to acid extraction processes (Golubyatnikova et al., 2012).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F2N3O/c1-5-15-17(10(18)16(5)9(13)14)8-3-2-6(11)4-7(8)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSYRWOPSLMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455948
Record name 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

CAS RN

111992-16-6
Record name 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 2
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 3
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 4
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 5
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Reactant of Route 6
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Citations

For This Compound
1
Citations
J Cao, J Hou, L Zhan, B Li - Journal of Flow Chemistry, 2023 - Springer
In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one which is the key intermediate for …
Number of citations: 0 link.springer.com

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